molecular formula C13H11BO4 B2607429 4-(4-Formylphenoxy)phenylboronic acid CAS No. 1416252-21-5

4-(4-Formylphenoxy)phenylboronic acid

Cat. No.: B2607429
CAS No.: 1416252-21-5
M. Wt: 242.04
InChI Key: XEBLMRMYVGRDAD-UHFFFAOYSA-N
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Description

4-(4-Formylphenoxy)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of various agrochemical and pharmaceutical active ingredients. This compound is known for its stability and ability to form dimers and cyclic trimeric anhydrides, which makes it a valuable component in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 4-(4-Formylphenoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron group from the boron atom to a palladium atom . The palladium atom acts as a catalyst in this reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of many organic compounds . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared . These properties could potentially impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the action of this compound. Furthermore, the stability of boronic acids can be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenoxy)phenylboronic acid typically involves the following steps:

An alternative method involves the use of 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate, which is more cost-effective and yields the product in high purity .

Industrial Production Methods

Industrial production methods often involve the hydrolysis of potassium 4-formylphenyl-trifluoroborate using acidic alumina or silicon dioxide. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenoxy)phenylboronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Formylphenoxy)phenylboronic acid is unique due to its ability to form stable dimers and cyclic trimeric anhydrides, which enhances its stability and reactivity in various chemical reactions. Its phenoxy group also provides additional sites for functionalization, making it more versatile compared to similar compounds .

Properties

IUPAC Name

[4-(4-formylphenoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBLMRMYVGRDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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